

(Rac)-CCT250863: A Technical Guide for Cancer Researchers

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Compound of Interest

Compound Name: (Rac)-CCT 250863

Cat. No.: B15566927

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-CCT250863 is a potent and selective small molecule inhibitor of the serine/threonine kinase NEK2.^{[1][2][3]} NEK2, a member of the "never in mitosis gene A" (NIMA)-related kinase family, plays a critical role in the regulation of the cell cycle, particularly in centrosome separation and spindle formation.^{[4][5]} Its overexpression has been documented in a wide array of human cancers, correlating with aggressive tumor phenotypes and poor patient prognosis.^{[6][7]} This has positioned NEK2 as a compelling therapeutic target for the development of novel anticancer agents. This technical guide provides an in-depth overview of (Rac)-CCT250863, including its mechanism of action, quantitative data, and detailed experimental protocols relevant to its investigation in cancer research.

Core Concepts: Mechanism of Action and Therapeutic Rationale

(Rac)-CCT250863 exerts its anticancer effects primarily through the selective and reversible inhibition of NEK2 kinase activity.^[1] By targeting NEK2, (Rac)-CCT250863 disrupts the normal progression of mitosis, leading to cell cycle arrest and, subsequently, apoptosis in cancer cells. ^[1] The therapeutic rationale for targeting NEK2 stems from its frequent dysregulation in tumors and its essential role in cell division, a hallmark of cancer.

While (Rac)-CCT250863 is a specific NEK2 inhibitor, it is important to understand the broader signaling context. NEK2 is known to interact with and influence other critical oncogenic pathways, such as the PI3K/Akt pathway.^[8] Notably, the PIM family of kinases also plays a significant role in regulating cell survival and proliferation, often through overlapping pathways like PI3K/Akt.^{[9][10]} Although (Rac)-CCT250863 does not directly inhibit PIM kinases, understanding the interplay between NEK2 and PIM-regulated pathways can inform rational combination therapy strategies.

Quantitative Data

The following tables summarize the key quantitative data for (Rac)-CCT250863 and other relevant kinase inhibitors for comparative purposes.

Table 1: In Vitro Inhibitory Activity of (Rac)-CCT250863

Target	IC50 (μM)	Assay Type	Reference
NEK2	0.073	Kinase Assay	[1]
PLK1	>100	Kinase Assay	[2]
MPS1	>100	Kinase Assay	[2]
Cdk2	>100	Kinase Assay	[2]
Aurora A	>100	Kinase Assay	[2]

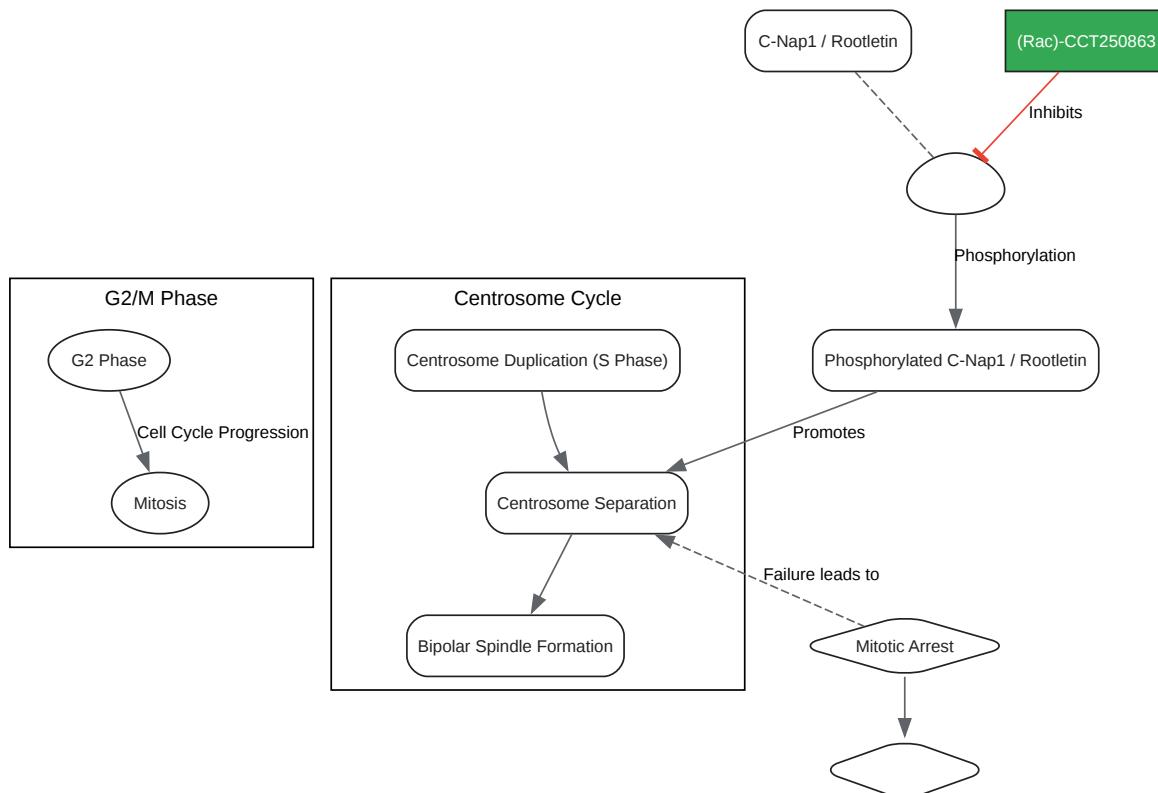
Table 2: Cellular Activity of (Rac)-CCT250863

Cell Line	Cancer Type	IC50 (μM)	Assay Type	Reference
H929	Multiple Myeloma	8.0	Cell Proliferation	[1]
AMO1	Multiple Myeloma	7.1	Cell Proliferation	[1]
K12PE	Not Specified	8.7	Cell Proliferation	[1]

Signaling Pathways and Experimental Workflows

NEK2 Signaling Pathway and Inhibition by (Rac)-CCT250863

The diagram below illustrates the central role of NEK2 in the G2/M phase transition of the cell cycle and the mechanism of action of (Rac)-CCT250863. NEK2 phosphorylates key centrosomal proteins, such as C-Nap1 and rootletin, leading to centrosome separation and the formation of a bipolar spindle, which is essential for proper chromosome segregation during mitosis. Inhibition of NEK2 by (Rac)-CCT250863 prevents these phosphorylation events, resulting in centrosome cohesion failure, mitotic arrest, and ultimately, apoptosis.

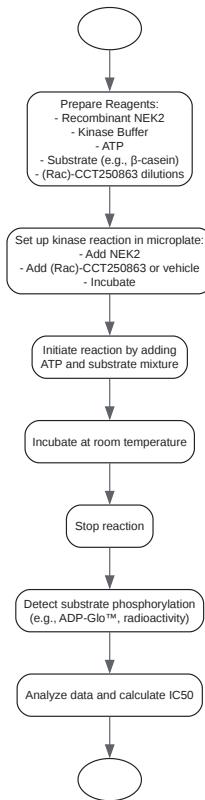


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Caption: NEK2 signaling pathway and the inhibitory action of (Rac)-CCT250863.

Experimental Workflow: In Vitro Kinase Inhibition Assay

This workflow outlines the steps to determine the in vitro inhibitory activity of (Rac)-CCT250863 against NEK2 kinase.

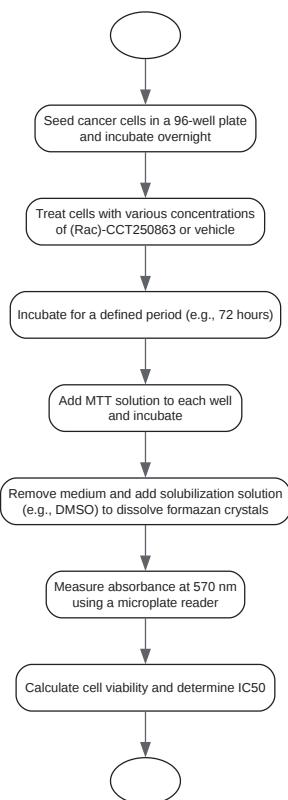


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Caption: Workflow for in vitro kinase inhibition assay.

Experimental Workflow: Cell Viability (MTT) Assay

This workflow describes the procedure for assessing the effect of (Rac)-CCT250863 on the viability of cancer cells.

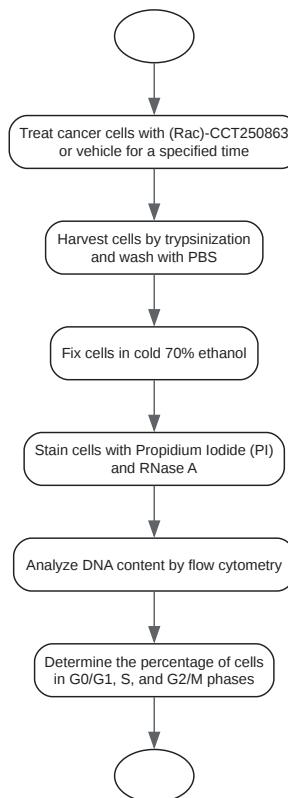


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Caption: Workflow for cell viability (MTT) assay.

Experimental Workflow: Cell Cycle Analysis

This workflow details the process of analyzing the cell cycle distribution of cancer cells treated with (Rac)-CCT250863 using flow cytometry.

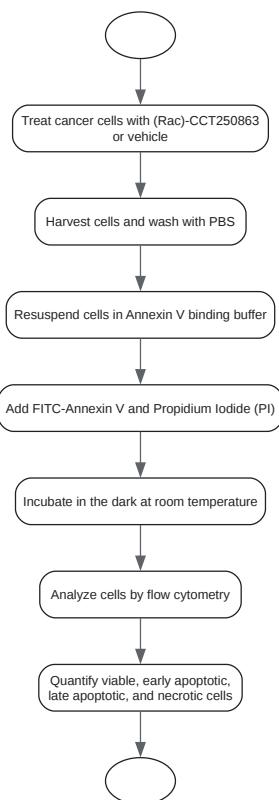


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Caption: Workflow for cell cycle analysis by flow cytometry.

Experimental Workflow: Apoptosis Assay

This workflow outlines the detection of apoptosis in cancer cells treated with (Rac)-CCT250863 using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.



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Caption: Workflow for apoptosis assay using Annexin V/PI staining.

Detailed Experimental Protocols

In Vitro NEK2 Kinase Inhibition Assay

Materials:

- Recombinant human NEK2 kinase
- Kinase Buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij-35, 0.02 mg/ml BSA, 0.1 mM Na₃VO₄, 2 mM DTT)
- ATP

- Substrate (e.g., β -casein)
- (Rac)-CCT250863
- ADP-Glo™ Kinase Assay kit (Promega) or [γ - 32 P]ATP for radioactive detection
- 384-well plates

Procedure:

- Prepare serial dilutions of (Rac)-CCT250863 in kinase buffer.
- In a 384-well plate, add 1 μ l of the inhibitor solution or vehicle (e.g., DMSO).
- Add 2 μ l of recombinant NEK2 enzyme solution.
- Add 2 μ l of a mixture containing the substrate and ATP.
- Incubate the reaction at room temperature for 30-60 minutes.
- Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions, or quantify the incorporation of 32 P into the substrate.
- Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

Materials:

- Cancer cell line of interest
- Complete cell culture medium
- 96-well plates
- (Rac)-CCT250863

- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)
- Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

Procedure:

- Seed cells in a 96-well plate at an appropriate density and incubate overnight.
- Treat the cells with various concentrations of (Rac)-CCT250863 or vehicle control for a specified period (e.g., 72 hours).
- Add 10 μ l of MTT solution to each well and incubate for 2-4 hours at 37°C.
- Remove the medium and add 100 μ l of solubilization solution to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

Materials:

- Cancer cell line of interest
- (Rac)-CCT250863
- Phosphate-buffered saline (PBS)
- 70% ethanol (ice-cold)
- Propidium Iodide (PI) staining solution (containing PI and RNase A)
- Flow cytometer

Procedure:

- Treat cells with (Rac)-CCT250863 or vehicle for the desired time.
- Harvest cells by trypsinization and wash with PBS.
- Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
- Incubate at -20°C for at least 2 hours.
- Wash the cells with PBS and resuspend in PI staining solution.
- Incubate for 30 minutes at room temperature in the dark.
- Analyze the DNA content by flow cytometry.
- Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Apoptosis Assay by Annexin V/PI Staining

Materials:

- Cancer cell line of interest
- (Rac)-CCT250863
- Annexin V-FITC Apoptosis Detection Kit (or similar)
- Flow cytometer

Procedure:

- Treat cells with (Rac)-CCT250863 or vehicle for the desired time.
- Harvest both adherent and floating cells and wash with cold PBS.
- Resuspend the cells in 1X Binding Buffer provided in the kit.
- Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

- Incubate for 15 minutes at room temperature in the dark.
- Analyze the cells by flow cytometry within one hour.
- Quantify the populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Conclusion

(Rac)-CCT250863 is a valuable tool for investigating the role of NEK2 in cancer. Its high potency and selectivity make it a suitable probe for elucidating the cellular functions of NEK2 and for validating this kinase as a therapeutic target. The experimental protocols and workflows provided in this guide offer a robust framework for the preclinical evaluation of (Rac)-CCT250863 and other NEK2 inhibitors in cancer research. Further studies, including *in vivo* efficacy and safety assessments, are warranted to fully explore the therapeutic potential of targeting NEK2 with inhibitors like (Rac)-CCT250863.

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